Beta-Amyloid peptides are generated through the proteolytic processing of amyloid precursor protein. The initial cleavage is performed by beta-site amyloid precursor protein cleaving enzyme 1, followed by further processing by gamma-secretase, which releases various lengths of amyloid-beta peptides, including Beta-Amyloid (17-28) .
Beta-Amyloid (17-28) belongs to a class of peptides known as amyloid-beta peptides. These peptides are categorized based on their length and sequence, with notable variants including Beta-Amyloid (40) and Beta-Amyloid (42), which are the most studied in relation to Alzheimer's disease pathology.
The synthesis of Beta-Amyloid (17-28) typically involves solid-phase peptide synthesis, a widely used method for assembling peptides in a stepwise manner on a solid support. This technique allows for precise control over the sequence and purity of the synthesized peptide.
Beta-Amyloid (17-28) has a specific sequence: KLVFFAEDV. This fragment is known for its propensity to adopt beta-sheet structures, which are critical for its aggregation into fibrils.
Beta-Amyloid (17-28) participates in several significant reactions that contribute to its aggregation:
The aggregation process can be monitored using techniques like thioflavin T fluorescence assays, which indicate the formation of beta-sheet-rich structures characteristic of amyloid fibrils.
The mechanism by which Beta-Amyloid (17-28) contributes to neurodegeneration involves several steps:
Studies have demonstrated that even small fragments like Beta-Amyloid (17-28) can exhibit significant neurotoxic effects, highlighting its importance in the broader context of amyloid-beta pathology .
Beta-Amyloid (17-28) serves several important roles in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2